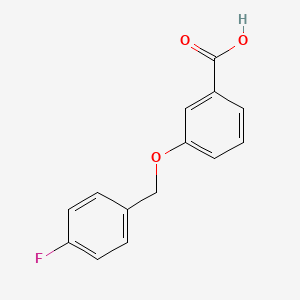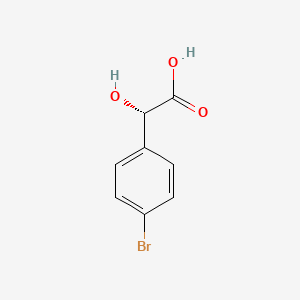
p-Bromomandelic acid, (+)-
Descripción general
Descripción
p-Bromomandelic acid, (+)-: is a white crystalline compound with the molecular formula C8H7BrO3This compound is soluble in water, ethanol, ether, and acetic acid, and is slightly soluble in hot benzene and hot chloroform . It is primarily used as an analytical reagent and a pharmaceutical intermediate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of p-bromoacetophenone followed by alkaline hydrolysis: This method involves the bromination of p-bromoacetophenone in glacial acetic acid, followed by the addition of bromine.
Addition of chloral to p-bromophenylmagnesium bromide followed by alkaline hydrolysis: This method involves the addition of chloral to p-bromophenylmagnesium bromide, followed by alkaline hydrolysis to produce p-Bromomandelic acid.
Condensation of bromobenzene and ethyl oxomalonate in the presence of stannic chloride: This method involves the condensation of bromobenzene and ethyl oxomalonate in the presence of stannic chloride to yield p-Bromomandelic acid.
Industrial Production Methods: The industrial production of p-Bromomandelic acid typically follows the synthetic routes mentioned above, with optimization for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
- p-Bromomandelic acid can undergo oxidation reactions to form various oxidation products.
Reduction: Reduction reactions can convert p-Bromomandelic acid into different reduced forms.
p-Bromomandelic acid can undergo substitution reactions, where the bromine atom is replaced by other functional groups.Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents used in the oxidation of p-Bromomandelic acid include potassium permanganate and chromium trioxide.
Reducing agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution reagents: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Oxidation products: Various carboxylic acids and ketones.
Reduction products: Alcohols and alkanes.
Substitution products: Compounds with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry: : p-Bromomandelic acid is used as an analytical reagent for the determination of zirconium and the separation of zirconium from other metals .
Biology: : In biological research, p-Bromomandelic acid is used as a precursor for the synthesis of various biologically active compounds.
Medicine: : p-Bromomandelic acid is used as a pharmaceutical intermediate in the synthesis of drugs and other therapeutic agents .
Industry: : In industrial applications, p-Bromomandelic acid is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of p-Bromomandelic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Mandelic acid: Similar in structure but lacks the bromine atom.
p-Chloromandelic acid: Similar in structure but contains a chlorine atom instead of a bromine atom.
p-Iodomandelic acid: Similar in structure but contains an iodine atom instead of a bromine atom.
Uniqueness
p-Bromomandelic acid: is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs. The bromine atom can participate in specific reactions that are not possible with other halogenated mandelic acids, making p-Bromomandelic acid valuable in certain chemical and pharmaceutical applications.
Propiedades
IUPAC Name |
(2S)-2-(4-bromophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZBRPQOYFDTAB-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123484-90-2 | |
| Record name | p-Bromomandelic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123484902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-BROMOMANDELIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBE601JX1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of p-Bromomandelic acid, (+)- in analytical chemistry?
A1: p-Bromomandelic acid, (+)- serves as a highly effective precipitation reagent for separating and quantifying specific metal ions, particularly Zirconium (Zr) and Plutonium (Pu) isotopes. [, , ] This property proves particularly valuable in nuclear chemistry and radiochemical analysis.
Q2: How does the structure of p-Bromomandelic acid, (+)- contribute to its effectiveness as a precipitation reagent?
A2: The molecule features a carboxylic acid group and a hydroxyl group on the same carbon atom (α-hydroxy acid), enabling it to form stable chelate complexes with metal ions like Zr and Pu. Furthermore, the presence of the bromine atom in the para position enhances the reagent's selectivity and precipitation efficiency compared to its unsubstituted counterpart, mandelic acid. [, ]
Q3: Can you describe a specific analytical method using p-Bromomandelic acid, (+)- for Zirconium determination?
A3: One method involves precipitating Zr from an acidic solution using p-Bromomandelic acid, (+)-. [, ] The resulting precipitate is then dissolved in a sodium carbonate solution and treated with potassium permanganate (KMnO4). This oxidizes the p-Bromomandelic acid, (+)- to p-bromobenzoic acid. The excess KMnO4 is titrated to determine the amount of Zr indirectly. This method offers high accuracy, with errors typically within ±1%.
Q4: Does p-Bromomandelic acid, (+)- exhibit selectivity for different oxidation states of Plutonium?
A4: Yes, research indicates that p-Bromomandelic acid, (+)- demonstrates selectivity in precipitating Pu(IV) from strongly acidic solutions in the presence of Zirconium carrier, leaving Pu(III) in solution. [] This selective precipitation is advantageous for separating and analyzing different oxidation states of Plutonium in a mixture.
Q5: Are there alternative reagents for precipitating Zirconium, and how does p-Bromomandelic acid, (+)- compare?
A5: While mandelic acid is also utilized for Zr precipitation, p-Bromomandelic acid, (+)- surpasses it in both the speed and completeness of precipitation. [] This superior performance is attributed to the influence of the bromine substituent on the molecule's electronic properties and steric factors.
Q6: Beyond analytical applications, has p-Bromomandelic acid, (+)- been explored for other purposes?
A6: Interestingly, a study investigated the antioxidative properties of several organic acids, including p-Bromomandelic acid, (+)-, for use in lard preservation. [] While this research highlights the diverse potential applications of the compound, further investigation is necessary to determine its practical viability in such contexts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


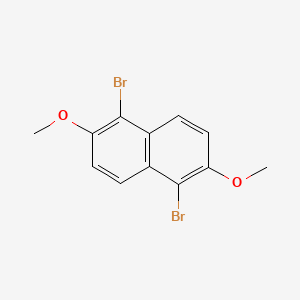


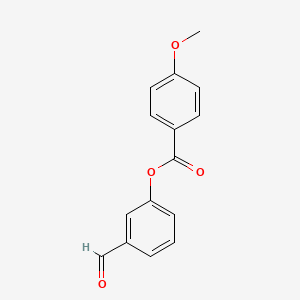
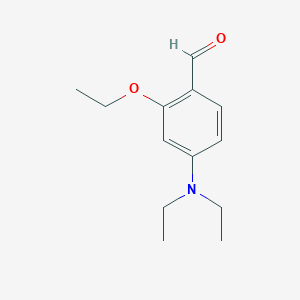
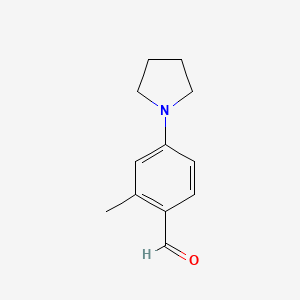
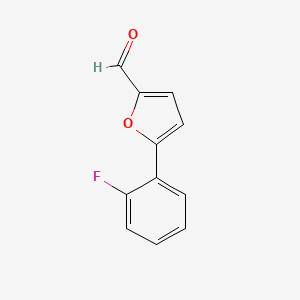
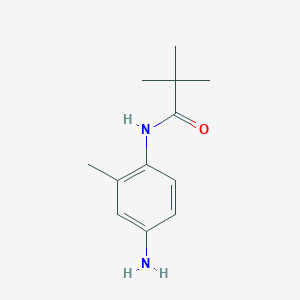
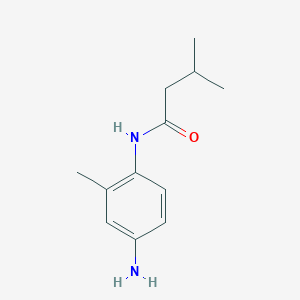
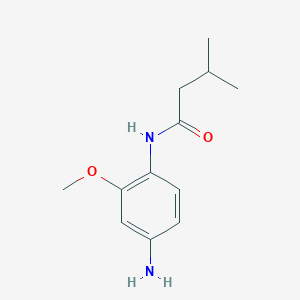
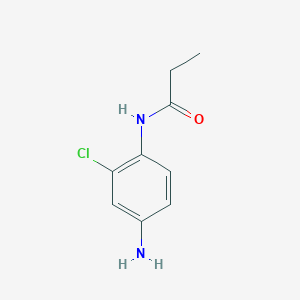

![3-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1298512.png)
